N-[4-(acetylamino)phenyl]-3-bromobenzamide
Description
N-[4-(Acetylamino)phenyl]-3-bromobenzamide is a benzamide derivative characterized by a 3-bromo-substituted benzoyl group linked to a 4-acetylamino phenyl moiety. This structure combines halogenated aromaticity with an acetamide-functionalized phenyl ring, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-13-5-7-14(8-6-13)18-15(20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPNBLNHBNAAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetylamino)phenyl]-3-bromobenzamide typically involves the following steps:
Acetylation of 4-aminophenylamine: The starting material, 4-aminophenylamine, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(4-acetylamino)phenylamine.
Bromination: The acetylated product is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the benzene ring.
Amidation: Finally, the brominated intermediate is reacted with benzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the acetylamino group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the acetylamino group, such as nitroso or nitro derivatives.
Reduction Products: Reduced forms of the acetylamino group, such as amines.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Pharmacological Potential
N-[4-(acetylamino)phenyl]-3-bromobenzamide has been investigated for its pharmacological properties, particularly as a potential anti-inflammatory and analgesic agent. The acetylamino group enhances its ability to interact with biological targets, making it a candidate for drug design aimed at treating pain and inflammation .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. It has shown broad-spectrum activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis, highlighting its potential as an antimicrobial agent .
Antidiabetic Activity
The compound has also been tested for its antidiabetic properties, particularly its ability to inhibit enzymes like α-amylase and α-glucosidase. In vitro studies indicated a concentration-dependent inhibition of these enzymes, suggesting that this compound could be beneficial in managing diabetes by regulating carbohydrate metabolism .
Development of Advanced Materials
In materials science, this compound is being explored for its potential use in developing advanced materials such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties like thermal stability and mechanical strength.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromobenzamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Sulfonamide Analogs
Halogen-Substituted Benzamides
Compounds like N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () and N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide () highlight the role of halogenation and aromatic substitution:
Table 2: Halogenated Benzamide Comparison
Heteroaryl and Modified Amide Derivatives
- Thiazole-Containing Analogs: 3-(Benzoylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide () incorporates a thiazole ring, which may enhance metabolic stability or target specificity compared to simple benzamides .
Key Structural and Functional Insights
- Electronic Effects : The electron-withdrawing bromine in the target compound may deactivate the benzamide ring, affecting reactivity and interaction with biological targets.
- Steric Considerations : Bulky substituents (e.g., 3,4,5-trimethoxy groups in ) may hinder molecular packing or receptor binding compared to the less substituted target compound.
- Synthetic Challenges : The absence of direct synthesis data for the target compound contrasts with well-documented routes for sulfonamides and halogenated benzamides (e.g., acyl chloride coupling in ) .
Biological Activity
N-[4-(acetylamino)phenyl]-3-bromobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Acetylamino Group : Enhances hydrogen bonding capabilities.
- Bromobenzamide Moiety : Contributes to hydrophobic interactions, which may impact biological efficacy.
The molecular formula for this compound is , with a molecular weight of approximately 252.1 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the bromobenzamide moiety can engage in hydrophobic interactions with proteins and enzymes. These interactions may modulate the activity of various biological pathways, leading to significant pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that this compound exhibits varying degrees of effectiveness against different strains of bacteria and fungi.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate | |
| Methicillin-resistant S. aureus (MRSA) | Highly Effective |
In a study involving quantitative structure-activity relationship (QSAR) analysis, compounds similar to this compound were found to be effective against Gram-positive bacteria, particularly S. aureus and MRSA. The presence of the bromine atom enhances lipophilicity, allowing better penetration through cell membranes, which is crucial for antimicrobial efficacy .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 25 µM
These findings suggest that this compound possesses significant anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(acetylamino)phenyl]-3-bromobenzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a nucleophilic acyl substitution reaction. A typical approach involves reacting 3-bromobenzoyl chloride with 4-acetamidoaniline in anhydrous dichloromethane under inert conditions (e.g., nitrogen atmosphere). Triethylamine is often used as a base to neutralize HCl byproducts.
- Key Variables : Solvent choice (polar aprotic solvents like DMF may accelerate reaction but increase side products), temperature (0–25°C to minimize decomposition), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride improves yield). Yields of 70–85% are typical .
- Validation : Characterization via -NMR (aromatic protons at δ 7.5–8.2 ppm), -NMR (carbonyl signals at ~167 ppm), and FTIR (amide C=O stretch at ~1670 cm) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Primary Methods :
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O at 1.21 Å) and torsion angles, confirming planarity of the benzamide core .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 347.0432 for ) .
Advanced Research Questions
Q. How do electronic effects of the bromo and acetylamino substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The bromo group at the 3-position activates the benzamide core for Suzuki-Miyaura coupling (Pd catalysis), while the electron-withdrawing acetylamino group at the 4-position stabilizes intermediates.
- Experimental Design : Screen Pd catalysts (e.g., Pd(PPh)) and bases (KCO) in DMF/HO to optimize aryl-aryl coupling. Monitor regioselectivity via LC-MS .
- Data Contradictions : Some studies report reduced reactivity due to steric hindrance from the acetylamino group, requiring higher catalyst loadings (5–10 mol%) .
Q. What computational models predict the compound’s binding affinity for kinase targets, and how do they align with experimental IC data?
- Methodology :
- Docking simulations : Use AutoDock Vina with kinase crystal structures (e.g., EGFR-TK). The bromo group shows hydrophobic interactions in the ATP-binding pocket, while the acetamido group forms hydrogen bonds with Lys721.
- Validation : Compare predicted binding energies (~-9.5 kcal/mol) with experimental IC values (e.g., 1.2 μM in kinase inhibition assays) .
- Limitations : Solvent effects and protein flexibility in simulations may overestimate affinity by 10–15% .
Q. How does the compound’s crystallographic packing affect its solubility and bioavailability?
- Structural Analysis : X-ray data reveal π-π stacking between benzamide rings (3.8 Å spacing) and hydrogen-bonded dimers (N–H···O=C, 2.1 Å), contributing to low aqueous solubility (<0.1 mg/mL) .
- Mitigation Strategies : Co-crystallization with cyclodextrins or salt formation (e.g., HCl salt) improves solubility by disrupting packing .
Contradictions & Research Gaps
- Synthetic Yield Discrepancies : Bench-scale reactions report 85% yields , while scaled-up protocols note 65–70% due to side reactions (e.g., hydrolysis of acyl chloride) .
- Biological Activity : Some studies suggest antitumor activity via kinase inhibition , but others report limited cytotoxicity in vitro (IC >10 μM in MCF-7 cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
